Cas no 2228840-07-9 (1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine)

1-(3-Chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine is a fluorinated cyclopropane derivative with a chloro-fluorophenyl substitution, exhibiting unique structural and electronic properties. Its difluorocyclopropane moiety enhances stability and metabolic resistance, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorine and fluorine atoms on the phenyl ring contributes to its reactivity in cross-coupling reactions, while the amine group provides a versatile handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and electronic effects can optimize binding affinity and pharmacokinetic properties. Its well-defined stereochemistry also allows for precise control in stereoselective synthesis.
1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine structure
2228840-07-9 structure
Product Name:1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine
CAS No:2228840-07-9
MF:C9H7ClF3N
MW:221.606791734695
CID:6441031
PubChem ID:165632762
Update Time:2025-08-05

1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine
    • 2228840-07-9
    • EN300-1951142
    • Inchi: 1S/C9H7ClF3N/c10-6-3-5(1-2-7(6)11)8(14)4-9(8,12)13/h1-3H,4,14H2
    • InChI Key: VEHZHWWNHJKEFK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1(CC1(F)F)N)F

Computed Properties

  • Exact Mass: 221.0219114g/mol
  • Monoisotopic Mass: 221.0219114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine

1-(3-Chloro-4-Fluorophenyl)-2,2-Difluorocyclopropan-1-Amine: A Comprehensive Overview

The compound 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2228840-07-9) is a highly specialized organic molecule with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring systems and reactivity. The molecule consists of a cyclopropane ring substituted with two fluorine atoms at the 2-position and an amino group attached to the 1-position. Additionally, the phenyl ring is substituted with chlorine at the 3-position and fluorine at the 4-position, making it a versatile structure for various applications in organic synthesis and materials science.

Recent studies have highlighted the potential of cyclopropane derivatives in drug discovery and advanced materials. The presence of halogens (chlorine and fluorine) in the phenyl ring introduces electronic effects that can modulate the reactivity of the molecule. This makes 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine a valuable precursor for synthesizing bioactive compounds and functional materials. Researchers have explored its role in medicinal chemistry, particularly in designing inhibitors for enzyme targets associated with diseases such as cancer and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of chlorine and fluorine substituents is achieved through electrophilic aromatic substitution or other halogenation techniques. The cyclopropane ring is then formed via a cyclization reaction, often utilizing metal catalysts or other activating agents. The amino group is introduced in a subsequent step, ensuring proper stereochemistry and regioselectivity.

One of the key advantages of 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine lies in its ability to undergo various transformations while maintaining structural integrity. For instance, the cyclopropane ring can participate in [2+1] cycloaddition reactions, making it a valuable substrate for constructing complex molecular frameworks. Additionally, the amino group can serve as a nucleophilic site for further functionalization, enabling the creation of diverse chemical libraries.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations reveal that the fluorine atoms on the cyclopropane ring create a significant electron-withdrawing effect, which enhances the reactivity of adjacent functional groups. This property has been leveraged in designing novel catalysts for organic transformations, particularly in asymmetric synthesis.

In terms of applications, 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine has shown promise in materials science as well. Its unique combination of electronic properties and structural rigidity makes it a candidate for developing advanced polymers and nanomaterials. Researchers have explored its use as a building block for constructing two-dimensional materials with tailored electronic properties.

Moreover, this compound has been studied for its potential in green chemistry initiatives. Its ability to undergo catalytic transformations under mild conditions reduces waste generation and energy consumption during synthesis. This aligns with global efforts to develop sustainable chemical processes while maintaining high yields and product quality.

In conclusion, 1-(3-chloro-4-fluorophenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2228840-07-9) stands out as a versatile molecule with significant potential across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methods make it an invaluable tool for researchers in organic chemistry, medicinal chemistry, and materials science. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing scientific innovation is expected to grow significantly.

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